molecular formula C17H17ClN2O3 B5118889 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

Cat. No. B5118889
M. Wt: 332.8 g/mol
InChI Key: GCXGGLUGRDBVNO-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, also known as ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4-pyran-3-carboxylate or AC-3933, is a chemical compound that belongs to the pyran class of organic compounds. It has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that it may act by binding to and inhibiting the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate have been studied in vitro and in vivo. It has been found to have potential anticancer, anti-inflammatory, and antiviral activities. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate in lab experiments include its potential to inhibit the activity of certain enzymes, its potential anticancer, anti-inflammatory, and antiviral activities, and its ability to inhibit the growth of certain bacteria and fungi. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Studies to evaluate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections.
3. Studies to optimize its structure and improve its pharmacological properties, such as its bioavailability and selectivity.
4. Studies to develop new synthetic methods for the production of this compound 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate and its analogs.
5. Studies to evaluate its potential as a tool compound for studying the role of certain enzymes in cellular processes.

Synthesis Methods

The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate has been described in the literature. One method involves the reaction of this compound 2-cyano-3,3-dimethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylatebutanoate with 4-chlorobenzaldehyde in the presence of a base and a catalyst, followed by the addition of an amine and an acid. Another method involves the reaction of this compound 2-cyano-3,3-dimethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylatebutanoate with 4-chlorobenzaldehyde and an amine in the presence of a catalyst.

Scientific Research Applications

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various cellular processes.

properties

IUPAC Name

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-3-13-15(17(21)22-4-2)14(12(9-19)16(20)23-13)10-5-7-11(18)8-6-10/h5-8,14H,3-4,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXGGLUGRDBVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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